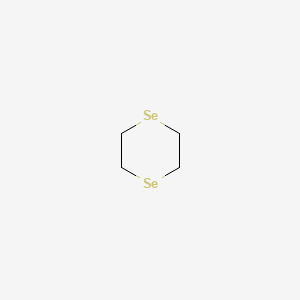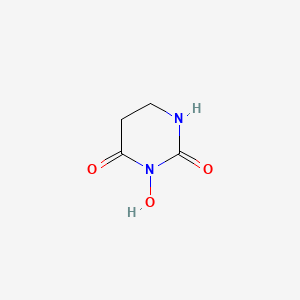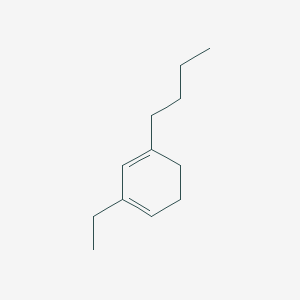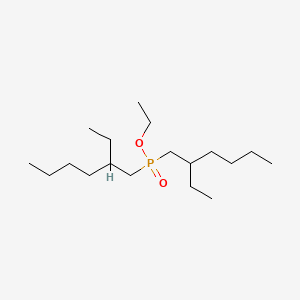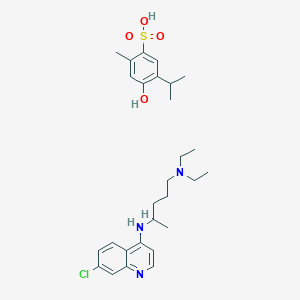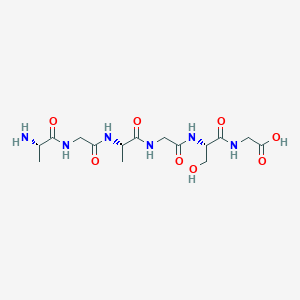
L-Alanylglycyl-L-alanylglycyl-L-serylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanylglycyl-L-alanylglycyl-L-serylglycine is a synthetic peptide composed of the amino acids alanine, glycine, and serine. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The structure of this compound allows it to participate in various biochemical processes, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanylglycyl-L-serylglycine typically involves the stepwise addition of amino acids to form the desired peptide sequence. One common method involves the use of diphenylphosphoryl azide (DPPA) as a coupling reagent. The reaction is carried out in dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction conditions include a reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine corresponding to the amount of this compound .
Industrial Production Methods
Industrial production of this compound may involve the use of immobilized cells expressing specific enzymes to catalyze the formation of the peptide. This method offers advantages such as higher stability and continuous production capabilities .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanylglycyl-L-alanylglycyl-L-serylglycine can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the functional groups present in the peptide and the reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may result in reduced forms of the peptide. Substitution reactions can introduce new functional groups into the peptide structure .
Applications De Recherche Scientifique
L-Alanylglycyl-L-alanylglycyl-L-serylglycine has several scientific research applications:
Mécanisme D'action
The mechanism of action of L-Alanylglycyl-L-alanylglycyl-L-serylglycine involves its interaction with specific molecular targets and pathways. The peptide can bind to enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used .
Comparaison Avec Des Composés Similaires
L-Alanylglycyl-L-alanylglycyl-L-serylglycine can be compared with other similar peptides, such as L-Alanylglycine and L-Alanyl-L-glutamine. These compounds share structural similarities but differ in their amino acid composition and specific properties. For example, L-Alanyl-L-glutamine is known for its high water solubility and thermal stability, making it suitable for clinical and nutritional applications .
Similar Compounds
- L-Alanylglycine
- L-Alanyl-L-glutamine
- Poly-L-alanylglycyl-L-alanylglycyl-L-serylglycine
This compound is a versatile compound with a wide range of applications in scientific research. Its unique structure and properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
6234-25-9 |
|---|---|
Formule moléculaire |
C15H26N6O8 |
Poids moléculaire |
418.40 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C15H26N6O8/c1-7(16)13(27)17-3-10(23)20-8(2)14(28)18-4-11(24)21-9(6-22)15(29)19-5-12(25)26/h7-9,22H,3-6,16H2,1-2H3,(H,17,27)(H,18,28)(H,19,29)(H,20,23)(H,21,24)(H,25,26)/t7-,8-,9-/m0/s1 |
Clé InChI |
KFUCFCUNGKQRJI-CIUDSAMLSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


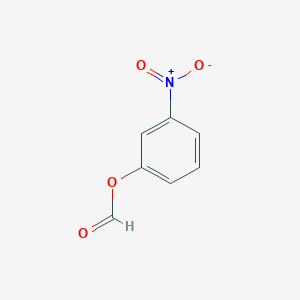

![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
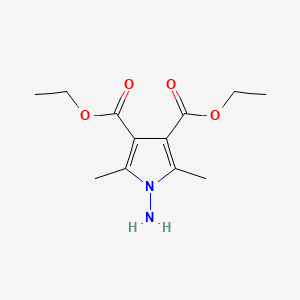
![Bicyclo[4.1.0]hept-2-ene](/img/structure/B14740416.png)
